Cas no 25343-69-5 (2,6-Diethylphenyl isothiocyanate)
2,6-Diethylphenyl isothiocyanate Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Diethylphenyl isothiocyanate
- 1,3-diethyl-2-isothiocyanatobenzene
- 2,5-DICHLOROPHENOL-3,4,6-D3
- 2,6-diethylbenzenisothiocyanate
- BDBM50409539
- 1,3-Diethyl-2-isothiocyanatobenzene #
- CHEMBL111084
- Benzene, 1,3-diethyl-2-isothiocyanato-
- SCHEMBL1457256
- J-802059
- FS-4003
- FT-0610640
- HMS1762B02
- SY157642
- 2,6-Diethyl-phenyl isothiocyanate
- A817803
- 25343-69-5
- Z56923287
- MFCD00041069
- 2,6-Diethylphenylisothiocyanate
- Benzene,1,3-diethyl-2-isothiocyanato-
- 1, 3-diethyl-2-isothiocyanatobenzene
- 1,3-Diethyl-2-isothiocyanato-benzene
- EN300-17377
- AKOS001063241
- F0001-0692
- DTXSID30179990
- DB-020195
- DTXCID90102481
-
- MDL: MFCD00041069
- Inchi: 1S/C11H13NS/c1-3-9-6-5-7-10(4-2)11(9)12-8-13/h5-7H,3-4H2,1-2H3
- InChI Key: QDPPZHPTDMQNBE-UHFFFAOYSA-N
- SMILES: S=C=NC1C(=CC=CC=1CC)CC
- BRN: 2414870
Computed Properties
- Exact Mass: 191.07700
- Monoisotopic Mass: 191.077
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.9
- Topological Polar Surface Area: 44.4A^2
Experimental Properties
- Color/Form: Not determined
- Density: 1,03 g/cm3
- Boiling Point: 130 °C
- Flash Point: 129-130°C/10mm
- Refractive Index: 1.6005
- PSA: 44.45000
- LogP: 3.54570
- Sensitiveness: Moisture Sensitive
- Solubility: Not determined
2,6-Diethylphenyl isothiocyanate Security Information
- Hazardous Material transportation number:UN 2810
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26-S36/37/39
- HazardClass:6.1
- PackingGroup:II
- Packing Group:II
- Hazard Level:6.1
- Safety Term:6.1
- Packing Group:II
- Risk Phrases:R20/21/22; R36/37/38
2,6-Diethylphenyl isothiocyanate Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2,6-Diethylphenyl isothiocyanate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D680073-500mg |
2,6-Diethylphenyl isothiocyanate |
25343-69-5 | 500mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D680073-1g |
2,6-Diethylphenyl isothiocyanate |
25343-69-5 | 1g |
$ 65.00 | 2022-06-05 | ||
| TRC | D680073-5g |
2,6-Diethylphenyl isothiocyanate |
25343-69-5 | 5g |
$ 210.00 | 2022-06-05 | ||
| Fluorochem | 008865-1g |
2,6-Diethylphenyl isothiocyanate |
25343-69-5 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 008865-5g |
2,6-Diethylphenyl isothiocyanate |
25343-69-5 | 97% | 5g |
£37.00 | 2022-03-01 | |
| Fluorochem | 008865-25g |
2,6-Diethylphenyl isothiocyanate |
25343-69-5 | 97% | 25g |
£183.00 | 2022-03-01 | |
| Fluorochem | 008865-100g |
2,6-Diethylphenyl isothiocyanate |
25343-69-5 | 97% | 100g |
£558.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D300643-5g |
2,6-Diethylphenyl isothiocyanate |
25343-69-5 | 97% | 5g |
¥824.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D300643-25g |
2,6-Diethylphenyl isothiocyanate |
25343-69-5 | 97% | 25g |
¥3448.90 | 2023-09-03 | |
| Apollo Scientific | OR315247-5g |
2,6-Diethylphenylisothiocyanate |
25343-69-5 | 5g |
£90.00 | 2025-02-19 |
2,6-Diethylphenyl isothiocyanate Suppliers
2,6-Diethylphenyl isothiocyanate Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on 2,6-Diethylphenyl isothiocyanate
2,6-Diethylphenyl Isothiocyanate (CAS No. 25343-69-5): A Comprehensive Overview
2,6-Diethylphenyl isothiocyanate (CAS No. 25343-69-5) is a versatile organic compound with significant applications in various fields, including material science, pharmaceuticals, and agrochemicals. This compound belongs to the class of isothiocyanates, which are known for their unique chemical properties and reactivity. The structure of 2,6-diethylphenyl isothiocyanate consists of a phenyl ring substituted with two ethyl groups at the 2 and 6 positions, along with an isothiocyanate group (-NCS) attached to the ring. This combination of substituents imparts distinctive electronic and steric properties to the molecule, making it highly valuable in synthetic chemistry.
Recent advancements in synthetic chemistry have highlighted the potential of isothiocyanates as key intermediates in the synthesis of heterocyclic compounds, which are widely used in drug discovery and development. For instance, studies have demonstrated that 2,6-diethylphenyl isothiocyanate can serve as a precursor for the synthesis of bioactive molecules with anti-inflammatory and anticancer properties. These findings underscore the importance of this compound in modern medicinal chemistry.
The synthesis of 2,6-diethylphenyl isothiocyanate typically involves the reaction of 2,6-diethylphenylamine with thiocyanogen (SCN2) under controlled conditions. This method ensures high purity and yield, making it suitable for large-scale production. The reaction mechanism involves the nucleophilic substitution of the amine group by the thiocyanide ion, resulting in the formation of the isothiocyanate derivative. Researchers have also explored alternative synthetic routes to enhance efficiency and reduce environmental impact.
In terms of applications, isothiocyanates like 2,6-diethylphenyl isothiocyanate are extensively used in polymer chemistry due to their ability to form stable carbon-sulfur bonds. These bonds are crucial in the development of high-performance polymers with improved mechanical and thermal properties. Additionally, this compound has been employed as a building block in the synthesis of agrochemicals, particularly herbicides and fungicides.
Recent studies have also focused on the biological activity of isothiocyanates, revealing their potential as natural product mimics in drug design. For example, researchers have investigated the ability of 2,6-diethylphenyl isothiocyanate to inhibit key enzymes involved in cancer cell proliferation. These findings suggest that this compound could serve as a lead molecule for developing novel anticancer therapies.
From an environmental perspective, understanding the degradation pathways of isothiocyanates is critical for assessing their impact on ecosystems. Studies have shown that 2,6-diethylphenyl isothiocyanate undergoes rapid hydrolysis under alkaline conditions, yielding thiocyanate ions and corresponding phenolic compounds. This information is vital for ensuring safe handling and disposal practices in industrial settings.
In conclusion, 2,6-diethylphenyl isothiocyanate (CAS No. 25343-69-5) stands out as a multifaceted compound with diverse applications across various industries. Its unique chemical properties and reactivity make it an essential tool in synthetic chemistry and materials science. As research continues to uncover new potential uses for this compound, its role in advancing scientific innovation will undoubtedly grow.
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